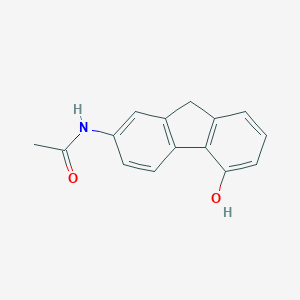

N-(5-hydroxy-9H-fluoren-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(18)15(10)13/h2-6,8,18H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMHNIXDQRUHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150835 | |

| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-55-3 | |

| Record name | N-(5-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Fate and Biological Context of N-(5-hydroxy-9H-fluoren-2-yl)acetamide

Executive Summary

N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a hydroxylated derivative of the fluorene scaffold, a class of compounds recognized for a wide spectrum of biological activities and applications in materials science.[1][2] The primary significance of this specific molecule in biological research stems from its identity as a metabolite of the well-established experimental pro-carcinogen, 2-acetylaminofluorene (2-AAF).[3][4] While direct, independent pharmacological activity of N-(5-hydroxy-9H-fluoren-2-yl)acetamide is not extensively documented, its role within the metabolic landscape of 2-AAF is critical for understanding the balance between carcinogenic activation and detoxification. This guide elucidates the formation of N-(5-hydroxy-9H-fluoren-2-yl)acetamide through metabolic pathways, places it in the broader context of fluorene-based compounds, and provides detailed, field-proven experimental protocols for its synthesis, isolation, and biological characterization. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and carcinogenesis.

The Fluorene Scaffold: A Privileged Structure in Chemical Biology

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a foundational structure for a diverse range of biologically active molecules.[2][5] Its rigid, planar geometry and rich electron system make it an attractive scaffold for designing compounds with unique optical, electronic, and pharmacological properties.[1][2] Derivatives of fluorene have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: Certain fluorene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][2]

-

Anti-inflammatory and Antimicrobial Activity: The fluorene core is present in compounds exhibiting anti-inflammatory and antibacterial properties.[1][2]

-

Antimalarial Drugs: The antimalarial drug Benflumetol is a notable example of a fluorene derivative used in clinical practice.[2]

-

Fluorescent Probes and Biosensors: The inherent fluorescence and high photostability of the fluorene ring system make it ideal for developing probes for bioimaging and high-throughput screening assays in drug discovery.[6][7]

The subject of this guide, N-(5-hydroxy-9H-fluoren-2-yl)acetamide, arises from the metabolism of 2-acetylaminofluorene (2-AAF), a carcinogenic and mutagenic derivative of fluorene that has been extensively used as a model compound in cancer research for decades.[4][8]

The Metabolic Landscape of 2-Acetylaminofluorene (2-AAF)

The biological effect of 2-AAF is entirely dependent on its metabolic transformation, which is a complex interplay between competing pathways that either lead to detoxification or bioactivation.[9] These processes are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][9] N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a product of one of these major pathways.

The Two Faces of Metabolism: Bioactivation vs. Detoxification

-

Bioactivation Pathway (Carcinogenesis): The critical first step towards carcinogenesis is the N-hydroxylation of 2-AAF by CYP enzymes (predominantly CYP1A2) to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[9][10] N-OH-AAF is a proximate carcinogen that undergoes further Phase II esterification (e.g., sulfonation by sulfotransferases) to form a highly unstable and reactive electrophilic species.[3][9] This ultimate carcinogen readily forms a nitrenium ion that can covalently bind to DNA, forming DNA adducts that lead to mutations and initiate cancer.[10]

-

Detoxification Pathway (Elimination): Concurrently, CYP enzymes can catalyze hydroxylation on the aromatic rings of the fluorene structure at various positions (e.g., C1, C3, C5, C7, and C9).[9] This process, known as ring hydroxylation, generally leads to the formation of more polar, water-soluble metabolites.[3] N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a key product of this detoxification route.[3][11] These hydroxylated metabolites can be further conjugated (e.g., with glucuronic acid or sulfate) and readily excreted from the body, thus preventing the initial bioactivation step.

The balance between these two pathways is a crucial determinant of the carcinogenic risk associated with 2-AAF exposure.[3]

Synthesis and Physicochemical Properties

While N-(5-hydroxy-9H-fluoren-2-yl)acetamide is primarily obtained via metabolism for study, a general chemical synthesis route can be adapted from established protocols for related fluorene derivatives.[3][12] The process involves a multi-step pathway starting from fluorene.

Table 1: Physicochemical Properties of N-(5-hydroxy-9H-fluoren-2-yl)acetamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO₂ | [11] |

| Molecular Weight | 239.27 g/mol | [11] |

| Synonyms | 5-Hydroxy-2-acetamidofluorene, 5-Hydroxy-N-2-fluorenylacetamide | [11] |

| CAS Number | 1147-55-3 |[11] |

Experimental Methodologies for Biological Investigation

To rigorously investigate the biological role and toxicological profile of N-(5-hydroxy-9H-fluoren-2-yl)acetamide, a series of validated in vitro protocols are essential.

Protocol 4.1: In Vitro Metabolism of 2-AAF using Liver Microsomes

Principle: This protocol simulates the Phase I metabolism that occurs in the liver. Liver microsomes contain a high concentration of CYP450 enzymes. By incubating 2-AAF with microsomes and an NADPH-generating system (which provides the necessary reducing equivalents for CYP activity), one can produce a mixture of metabolites, including N-(5-hydroxy-9H-fluoren-2-yl)acetamide, for further analysis.[3]

Materials:

-

2-Acetylaminofluorene (2-AAF)

-

Rat or human liver microsomes

-

Potassium phosphate buffer (pH 7.4)

-

NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), cold

-

Methanol (MeOH), cold

-

Microcentrifuge tubes

-

Incubator/shaker at 37°C

Procedure:

-

Prepare a master mix in potassium phosphate buffer containing the liver microsomes and the NADPH-generating system components.

-

Pre-warm the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding 2-AAF (dissolved in a minimal amount of DMSO or suitable solvent) to the master mix. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzymatic activity.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Terminate the reaction by adding 2 volumes of cold acetonitrile or methanol.[3] This denatures and precipitates the microsomal proteins.

-

Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.[3]

-

Carefully collect the supernatant, which contains the 2-AAF and its metabolites.

-

The supernatant can be concentrated under a stream of nitrogen and reconstituted in the initial mobile phase for HPLC analysis.[3]

Protocol 4.2: Analytical Quantification by HPLC-MS/MS

Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for separating and quantifying metabolites in a complex mixture. A reverse-phase C18 column separates compounds based on hydrophobicity, and the mass spectrometer provides definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns.[3]

Instrumentation and Conditions:

-

HPLC System: A system capable of binary gradient elution.

-

Column: Reverse-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid[3]

-

-

Elution Gradient: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute compounds of increasing hydrophobicity. An example gradient:

-

0-2 min: 30% B

-

2-15 min: Ramp to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 30% B

-

19-25 min: Equilibrate at 30% B

-

-

Flow Rate: 0.3 mL/min

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the parent compound and each expected metabolite must be determined by infusing pure standards.

-

Quantification: Generate a calibration curve using an authentic standard of N-(5-hydroxy-9H-fluoren-2-yl)acetamide to accurately quantify its formation.

Data Presentation and Interpretation

While comprehensive quantitative data on the metabolism of 2-AAF in human systems is complex, in vitro studies provide valuable insights into the relative distribution of different metabolic pathways. The following table summarizes data from a study using rainbow trout hepatocytes, which, while non-mammalian, illustrates the production of various hydroxylated metabolites.

Table 2: Relative Formation of 2-AAF Metabolites in Rainbow Trout Hepatocytes

| Metabolite | Relative Amount (%) | Metabolic Pathway |

|---|---|---|

| 7-OH-AAF | 45.0 | Detoxification (Ring Hydroxylation) |

| N-OH-AAF | 25.0 | Bioactivation (N-Hydroxylation) |

| 5-OH-AAF | 10.0 | Detoxification (Ring Hydroxylation) |

| 1-OH-AAF and 3-OH-AAF | 15.0 | Detoxification (Ring Hydroxylation) |

| 9-OH-AAF | 5.0 | Detoxification (Ring Hydroxylation) |

(Data adapted from in vitro studies as described in reference[3]. Note: This data is illustrative of metabolic distribution and species-specific differences are expected.)

This data demonstrates that ring hydroxylation, including the formation of N-(5-hydroxy-9H-fluoren-2-yl)acetamide (5-OH-AAF), is a significant route of 2-AAF metabolism, competing directly with the bioactivation N-hydroxylation pathway.[3]

Conclusion and Future Directions

N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a significant metabolite in the biotransformation of the model pro-carcinogen 2-acetylaminofluorene. Its formation via ring hydroxylation represents a critical detoxification pathway that competes with the metabolic activation route responsible for 2-AAF's carcinogenic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to produce, isolate, and quantify this metabolite, enabling further investigation into its toxicological profile and biological role.

Future research should focus on isolating N-(5-hydroxy-9H-fluoren-2-yl)acetamide in sufficient quantities to perform direct biological assays. Investigating its potential for intrinsic anti-inflammatory, cytotoxic, or antioxidant activities would clarify whether it is merely an inert detoxification product or possesses its own unique pharmacological profile, a common characteristic among other fluorene derivatives.[1] Such studies will provide a more complete understanding of the complex biology of fluorene-based compounds.

References

- BenchChem. (2025). N-(9-Hydroxy-9H-fluoren-2-yl)

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Fluorene-Based Polymers Utilizing 4-Bromophenylacetonitrile.

- Creative Peptides. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.

- Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019).

- PubChem. 2-Acetylaminofluorene.

- Biosynth. (2025). N-9H-Fluoren-2-yl-N-hydroxy-acetamide. Biosynth.

- J-GLOBAL. N-Hydroxy-N-(9H-fluorene-2-yl)acetamide. Japan Science and Technology Agency.

- Wikipedia. (2021). Hydroxyacetylaminofluorene.

- CRO SPLENDID LAB. N-(5-Hydroxy-9H-fluoren-2-yl)-acetamide. CRO SPLENDID LAB.

- PubMed. (2012). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications.

- PubMed. (1979). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats.

- ResearchGate. (2025). Fluorene-Based Materials and Their Supramolecular Properties.

- BenchChem. (2025). Application Notes and Protocols: Studying Metabolic Activation of 2-AAF and N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.

- National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition - 2-Acetylaminofluorene. U.S. Department of Health and Human Services.

- Guengerich, F. P. (2002). N-hydroxyarylamines. Drug Metabolism Reviews, 34(3), 607-23.

- PubChem. Fluorene.

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-hydroxyarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. splendidlab.in [splendidlab.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"N-(5-hydroxy-9H-fluoren-2-yl)acetamide" metabolic pathways

An In-Depth Technical Guide to the Metabolic Pathways of 2-Acetylaminofluorene: Formation and Significance of N-(5-hydroxy-9H-fluoren-2-yl)acetamide

Abstract

2-Acetylaminofluorene (AAF) is a canonical procarcinogen that has served as a cornerstone for research in chemical carcinogenesis for over half a century.[1] Its biological activity is intrinsically linked to its complex metabolic fate, which involves a delicate balance between metabolic activation pathways that lead to genotoxicity and detoxification pathways that facilitate elimination. This technical guide provides a comprehensive exploration of the metabolic network of AAF, with a specific focus on elucidating the formation of its ring-hydroxylated metabolites, including N-(5-hydroxy-9H-fluoren-2-yl)acetamide. We will delve into the enzymatic systems responsible, detail the major metabolic routes, present robust experimental protocols for studying these transformations, and contextualize the significance of these pathways in toxicology and drug development.

Introduction: The Dichotomy of AAF Metabolism

The carcinogenicity of 2-acetylaminofluorene is not an inherent property of the molecule itself but is dependent on its biotransformation by xenobiotic-metabolizing enzymes.[2] These enzymatic processes, occurring primarily in the liver, can be broadly categorized into two competing outcomes:

-

Metabolic Activation: Conversion of the parent compound into highly reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, most critically DNA. This is the pathway of toxification.[3]

-

Metabolic Detoxification: Conversion of the parent compound into more polar, water-soluble derivatives that are readily excreted from the body. This is the pathway of elimination.

Understanding the factors that govern the flux through these competing pathways is paramount for risk assessment and the development of strategies to mitigate toxicity. N-(5-hydroxy-9H-fluoren-2-yl)acetamide emerges from this metabolic landscape as a product of a crucial detoxification reaction, and its formation represents the successful diversion of AAF away from the activation cascade.

The Central Role of Cytochrome P450 in Phase I Metabolism

The initial and rate-determining steps of AAF metabolism are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[4][5] These enzymes introduce oxygen atoms into the AAF structure, dramatically altering its chemical properties and biological activity.

Metabolic Activation: N-Hydroxylation

The critical step for AAF's carcinogenic activity is N-hydroxylation, which is primarily catalyzed by the CYP1A2 isoform in humans.[2][3][6] This reaction produces N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen that is more toxic than the parent compound.

Metabolic Detoxification: Ring Hydroxylation

Concurrently, CYP enzymes can catalyze hydroxylation at various positions on the aromatic fluorene ring system (e.g., C1, C3, C5, C7, and C9).[2][7] These reactions are generally considered detoxification pathways as they produce phenolic metabolites that are more readily conjugated in Phase II metabolism and excreted. The formation of N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a direct result of CYP-mediated oxidation at the C5 position of the fluorene ring. Studies using rabbit liver microsomal and cytosolic enzymes have identified 5-hydroxy-AAF as a notable metabolite, highlighting species-specific differences in the regioselectivity of ring hydroxylation.[7]

The Metabolic Network of 2-Acetylaminofluorene

The metabolism of AAF is a branched network of competing reactions. The primary pathways are detailed below and visualized in the metabolic map.

-

Pathway A (Activation): AAF is N-hydroxylated by CYP1A2 to form N-OH-AAF.[3] This proximate carcinogen is then further activated by Phase II sulfotransferases (SULTs) or N,O-acetyltransferases (NATs) to form highly unstable esters.[8] These esters spontaneously decompose to form a reactive nitrenium ion, which is the ultimate carcinogenic species that binds to DNA.[3][8]

-

Pathway B (Detoxification): CYP enzymes hydroxylate AAF at multiple ring positions. This guide's focus, N-(5-hydroxy-9H-fluoren-2-yl)acetamide, is formed here alongside other isomers like 3-, 7-, and 9-hydroxy-AAF.[7] These hydroxylated metabolites are typically substrates for Phase II glucuronidation, leading to their efficient elimination.

-

Pathway C (Deacetylation): A significant portion of AAF can be deacetylated by microsomal deacetylases to form 2-aminofluorene (AF).[9] AF is itself a substrate for CYP-mediated N-hydroxylation, creating an alternative route to mutagenic products.[9] In some tissues, such as rabbit lung, this deacetylation pathway is the predominant route for metabolic activation.[9]

Visualization of AAF Metabolic Pathways

Caption: Metabolic map of 2-acetylaminofluorene (AAF).

Experimental Methodologies for Metabolism Studies

Investigating the metabolic fate of compounds like AAF requires robust in vitro systems and sensitive analytical techniques. The protocols described below provide a framework for identifying and quantifying metabolites, including N-(5-hydroxy-9H-fluoren-2-yl)acetamide.

In Vitro Metabolism using Liver Microsomes

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that are enriched in CYP enzymes, making them an excellent and widely used system for studying Phase I metabolism in isolation.[7][9] This reductionist approach allows for the clear identification of CYP-dependent metabolites without the confounding influence of cytosolic enzymes or conjugation pathways.

Step-by-Step Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Pooled Liver Microsomes (e.g., human, rat, rabbit; final concentration 0.5-1.0 mg/mL)

-

AAF (dissolved in a minimal amount of DMSO; final concentration typically 1-10 µM)

-

NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regeneration system. The absence of this cofactor serves as a negative control, as CYP enzymes are NADPH-dependent.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.[10] This step serves the dual purpose of halting all enzymatic activity and precipitating proteins.

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant, which contains the parent compound and its metabolites, to an HPLC vial for analysis.[10]

Analytical Quantification via HPLC-MS/MS

Causality: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive analytical technique for metabolite identification and quantification. HPLC provides the chromatographic separation of the complex mixture of metabolites, while the mass spectrometer provides sensitive detection and structural information for each component.[10][11]

Step-by-Step Protocol:

-

Chromatographic Separation:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is highly effective for separating AAF and its hydroxylated metabolites.[12]

-

Mobile Phase A: Water with 0.1% formic acid (to improve ionization and peak shape).[10]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

-

Gradient Elution: A typical gradient might run from 5% B to 95% B over 10-15 minutes to elute compounds with varying polarities.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for AAF and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation). This highly specific transition minimizes interferences and maximizes sensitivity.

-

Example MRM Transitions:

-

AAF (Parent): Precursor m/z → Product m/z

-

Hydroxy-AAF (Metabolite): Precursor m/z → Product m/z (Note: All hydroxy-isomers, including 5-OH-AAF, will have the same mass and may require chromatographic separation for individual quantification).

-

-

-

Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to a standard curve generated from authentic reference standards.

Experimental Workflow Visualization

Caption: Workflow for AAF in vitro metabolism studies.

Quantitative Data on AAF Metabolism

The relative rates of formation of different metabolites are critical determinants of AAF's organ- and species-specific toxicity. The balance between the activation (N-hydroxylation) and detoxification (ring hydroxylation, deacetylation) pathways can be quantified using the methods described above.

| Metabolite Class | Key Metabolite(s) | Typical Formation Rate (Relative) | Pathway Significance | Reference |

| Deacetylation | 2-Aminofluorene (AF) | High (In rabbit liver, ~7x higher than N-OH-AAF) | Alternative Activation/Detox | [9] |

| N-Hydroxylation | N-Hydroxy-AAF (N-OH-AAF) | Moderate | Primary Activation | [8][9] |

| Ring Hydroxylation | 5-Hydroxy-AAF, 7-Hydroxy-AAF, etc. | Varies by species and isomer | Primary Detoxification | [7] |

Table summarizes relative metabolic outputs. Absolute rates depend on experimental conditions (enzyme source, substrate concentration, etc.).

Conclusion and Future Perspectives

The metabolic landscape of 2-acetylaminofluorene is a classic example of the complex interplay between toxification and detoxification that governs chemical carcinogenesis. N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a key product of the ring-hydroxylation pathway, a critical detoxification route that competes directly with the metabolic activation of AAF. The formation of this and other hydroxylated metabolites represents the enzymatic effort to neutralize a potent threat by increasing its polarity and facilitating its excretion.

For researchers in toxicology and drug development, this system provides a valuable model. Understanding how novel chemical entities are metabolized by CYP enzymes—whether they are shunted towards detoxification routes like ring hydroxylation or towards potentially toxic activation pathways like N-hydroxylation—is a cornerstone of modern safety assessment. Future research may focus on identifying the specific human CYP isoforms responsible for the formation of each hydroxylated AAF isomer and exploring how genetic polymorphisms in these enzymes might influence an individual's susceptibility to AAF-induced toxicity.

References

-

Aune, T., Vanderslice, R. R., Croft, J. E., Dybing, E., Bend, J. R., & Philpot, R. M. (1985). Deacetylation to 2-aminofluorene as a major initial reaction in the microsomal metabolism of 2-acetylaminofluorene to mutagenic products in preparations from rabbit lung and liver. Cancer Research, 45(11 Pt 2), 5859–5866. [Link]

-

Mohr, H., & Bachmann, M. (1982). Metabolism of 2-acetylaminofluorene. I. Metabolism in Vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes. Xenobiotica, 12(1), 33–45. [Link]

-

Pfuhler, S., Fellows, M., van Benthem, J., Corvi, R., Curren, R., O'Donovan, M., ... & Kirkland, D. (2020). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 35(1), 79–91. [Link]

-

McManus, M. E., Burgess, W. M., Veronese, M. E., Huggett, A., Quattrochi, L. C., & Tukey, R. H. (1990). Metabolism of 2-acetylaminofluorene and benzo(a)pyrene and activation of food-derived heterocyclic amine mutagens by human cytochromes P-450. Cancer Research, 50(11), 3367–3376. [Link]

-

Bermudez, E., Tillery, D., & Butterworth, B. E. (1979). Metabolism of 2-acetylaminofluorene in primary rat hepatocyte cultures. Environmental Health Perspectives, 33, 23–32. [Link]

-

Wohlfarth, A., Gandhi, A. S., Pang, S., & Zhu, M. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. AAPS J, 19(4), 1143-1153. [Link]

-

Verna, L., Whysner, J., & Williams, G. M. (1996). 2-Acetylaminofluorene Mechanistic Data and Risk Assessment: DNA Reactivity, Enhanced Cell Proliferation and Tumor Initiation. Pharmacology & Therapeutics, 71(1-2), 83–105. [Link]

-

Thorgeirsson, S. S., & Wirth, P. J. (1979). Metabolism of N-hydroxy-2-acetylaminofluorene and N-hydroxy-2-aminofluorene by guinea pig liver microsomes. Cancer Research, 39(10), 3871–3876. [Link]

-

Kriek, E. (1992). Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research. Journal of Cancer Research and Clinical Oncology, 118(7), 481–489. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: 2-Acetylaminofluorene. U.S. Department of Health and Human Services. [Link]

-

Faustman-Watts, E., Greenaway, J. C., Namkung, M. J., Fantel, A. G., & Juchau, M. R. (1984). Teratogenicity in vitro of two deacetylated metabolites of N-hydroxy-2-acetylaminofluorene. Toxicology and Applied Pharmacology, 76(2), 161–171. [Link]

-

Hu, T., Khambatta, Z. S., Hayden, P. J., et al. (2010). Xenobiotic metabolism gene expression in the EpiDerm in vitro 3D human epidermis model compared to human skin. Toxicology in Vitro, 24(5), 1450–1463. [Link]

-

Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology, 85(1), 1–3. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

-

Spilman, S. D., & Byard, J. L. (1981). N-Acetyl-2-Aminofluorene (AAF) Processing in Adult Rat Hepatocytes in Primary Culture Occurs by High-Affinity Low-Velocity and Low-Affinity High-Velocity AAF Metabolite-Forming Systems. Toxicological Sciences, 1(4), 297–307. [Link]

-

Pirau, M., & Acho, R. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

-

Wikipedia. (2021). Hydroxyacetylaminofluorene. [Link]

-

Abdelwahab, N. S., Abdel-Moety, E. M., & El-Kimary, E. I. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Chemistry Central Journal, 12(1), 4. [Link]

Sources

- 1. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 5. openanesthesia.org [openanesthesia.org]

- 6. Metabolism of 2-acetylaminofluorene and benzo(a)pyrene and activation of food-derived heterocyclic amine mutagens by human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Deacetylation to 2-aminofluorene as a major initial reaction in the microsomal metabolism of 2-acetylaminofluorene to mutagenic products in preparations from rabbit lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

N-(5-hydroxy-9H-fluoren-2-yl)acetamide and DNA Adduct Formation: A Technical Guide for Researchers

Introduction: The Carcinogenic Potential of Arylamines and the Significance of Metabolic Activation

Aromatic amines, a class of organic compounds widely used in industrial processes and present in environmental pollutants, have long been recognized for their carcinogenic potential. A prototypic member of this class, 2-acetylaminofluorene (2-AAF), has been extensively studied to elucidate the mechanisms by which these compounds initiate cancer. The carcinogenicity of 2-AAF and its derivatives is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive electrophiles that can covalently bind to cellular macromolecules, most critically, DNA. This process, known as DNA adduct formation, can lead to mutations and ultimately initiate the cascade of events leading to cancer.

This technical guide provides an in-depth exploration of a specific metabolite of 2-AAF, N-(5-hydroxy-9H-fluoren-2-yl)acetamide, and its putative role in DNA adduct formation. While much of the existing research has focused on the N-hydroxylation pathway of 2-AAF, this guide will also delve into the significance of ring hydroxylation and its potential to modulate the genotoxicity of the parent compound. We will examine the enzymatic pathways responsible for the formation of N-(5-hydroxy-9H-fluoren-2-yl)acetamide, the mechanisms of its subsequent activation to DNA-reactive species, and the analytical methodologies employed for the detection and characterization of the resulting DNA adducts. Furthermore, we will discuss the biological consequences of these adducts, including their impact on DNA integrity and the cellular repair mechanisms that counteract their deleterious effects.

This document is intended for researchers, scientists, and drug development professionals engaged in the fields of toxicology, chemical carcinogenesis, and DNA repair. By synthesizing current knowledge and providing detailed experimental insights, we aim to equip our audience with a comprehensive understanding of the critical interplay between metabolic activation, DNA damage, and the initiation of cancer by aromatic amines.

Metabolic Activation: A Double-Edged Sword

The biotransformation of xenobiotics, such as 2-AAF, is a complex process primarily carried out by a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][2] These enzymes, predominantly located in the liver, catalyze a variety of oxidative reactions that can lead to either detoxification or metabolic activation.[1][2] In the case of 2-AAF, both N-hydroxylation and ring hydroxylation are key metabolic pathways.[3]

The Central Role of N-Hydroxylation

The initial and critical step in the activation of 2-AAF is N-hydroxylation, which is primarily catalyzed by the human cytochrome P450 isoforms CYP1A2 and, to a lesser extent, CYP1A1.[4][5][6] This reaction forms N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen that is more reactive than the parent compound.[1][7]

Further Activation: Esterification to a Potent Electrophile

N-OH-AAF itself is not the ultimate carcinogen. It requires further activation through esterification, a reaction catalyzed by sulfotransferases (SULTs).[8][9] Specifically, human SULT1A1 and SULT1A2 are known to catalyze the formation of a highly reactive and unstable sulfate ester, N-sulfoxy-2-acetylaminofluorene.[8][10] This electrophilic metabolite can then readily react with nucleophilic sites on DNA bases.[9]

Ring Hydroxylation: The Case of N-(5-hydroxy-9H-fluoren-2-yl)acetamide

In addition to N-hydroxylation, 2-AAF can undergo hydroxylation at various positions on its fluorene ring system, leading to the formation of several hydroxylated metabolites, including 1-, 3-, 5-, 7-, and 9-hydroxy-2-AAF.[3] The formation of N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a result of this ring hydroxylation. While ring hydroxylation is often considered a detoxification pathway, the introduction of a hydroxyl group can also influence the electronic properties of the molecule and potentially modulate its biological activity.

The specific human CYP450 isoforms responsible for the formation of the 5-hydroxy metabolite of 2-AAF are not as well-characterized as those for N-hydroxylation. However, studies on the metabolism of other polycyclic aromatic hydrocarbons suggest that various CYP1A, 1B, and 2C subfamily members could be involved.[11]

The Formation of DNA Adducts: Covalent Scars on the Genome

The ultimate electrophilic metabolites of 2-AAF, primarily the N-sulfoxy ester, react with DNA to form covalent adducts. The major adducts formed are at the C8 position of guanine, leading to N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and its deacetylated counterpart, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[12] The deacetylated adduct, dG-C8-AF, is the more persistent of the two in vivo.[12]

These bulky adducts distort the DNA helix, leading to a variety of conformational changes. Three main conformational families have been described for the dG-C8-AF adduct:

-

B-conformer: The fluorene ring is positioned in the major groove of the DNA, causing minimal distortion to the overall B-DNA structure.

-

S-conformer: The fluorene ring is stacked into the DNA helix, displacing the modified guanine and the opposing cytosine.

-

W-conformer: The fluorene ring is wedged into the minor groove of the DNA.

The specific DNA adducts that may be formed from N-(5-hydroxy-9H-fluoren-2-yl)acetamide have not yet been characterized in the scientific literature. The presence of the 5-hydroxy group could potentially influence the reactivity of the ultimate electrophile and the nature of the resulting DNA adducts.

Analytical Methodologies for DNA Adduct Detection

The detection and quantification of DNA adducts are crucial for assessing exposure to carcinogens and understanding their mechanisms of action. Two primary, highly sensitive techniques are employed for the analysis of aromatic amine-DNA adducts: ³²P-Postlabeling and Liquid Chromatography-Mass Spectrometry (LC-MS).

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as little as one adduct in 10⁹⁻¹⁰ normal nucleotides.[10][13][14] The general workflow is as follows:

-

DNA Isolation and Digestion: High-purity DNA is isolated from tissues or cells and enzymatically digested to 3'-mononucleotides.

-

Adduct Enrichment: The bulky, hydrophobic adducts are enriched from the normal nucleotides, often by butanol extraction or nuclease P1 digestion.[15]

-

³²P-Labeling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Experimental Protocol: ³²P-Postlabeling for Bulky Aromatic Amine-DNA Adducts

Materials:

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1 (for enrichment method)

-

T4 polynucleotide kinase

-

[γ-³²P]ATP (high specific activity)

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

TLC developing solvents

-

DNA sample (10 µg)

Procedure:

-

DNA Digestion:

-

Dissolve 10 µg of DNA in 10 µL of a solution containing 20 mM sodium succinate and 10 mM CaCl₂, pH 6.0.

-

Add 1.5 µL of a mixture of micrococcal nuclease (0.5 U/µL) and spleen phosphodiesterase (0.05 U/µL).

-

Incubate at 37°C for 3-5 hours.

-

-

Adduct Enrichment (Nuclease P1 method):

-

Add 3 µL of a solution containing 0.1 M sodium acetate (pH 5.0) and 0.2 mM ZnCl₂.

-

Add 1 µL of nuclease P1 (1 µg/µL).

-

Incubate at 37°C for 30 minutes.

-

Add 1.5 µL of 0.5 M Tris base to stop the reaction.

-

-

³²P-Labeling:

-

To the enriched adduct digest, add 5 µL of a labeling mix containing 50 mM Tris-HCl (pH 9.0), 10 mM MgCl₂, 10 mM dithiothreitol, 1 mM spermidine, 50-100 µCi of [γ-³²P]ATP, and 5-10 units of T4 polynucleotide kinase.

-

Incubate at 37°C for 30-45 minutes.

-

-

TLC Separation:

-

Spot the labeling mixture onto a PEI-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using appropriate solvent systems. A common system for aromatic amine adducts is:

-

D1: 1.0 M sodium phosphate, pH 6.0

-

D2: Ammonium formate (e.g., 3.5 M), pH 3.5

-

D3: Lithium chloride (e.g., 2.3 M) in Tris-HCl, urea buffer, pH 8.0

-

D4: Sodium phosphate (e.g., 1.7 M), pH 6.0

-

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphorimager screen or X-ray film.

-

Quantify the radioactivity in the adduct spots and in a sample of total nucleotides to calculate the relative adduct level (RAL).

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has become a powerful tool for the structural characterization and sensitive quantification of DNA adducts.[16][17][18][19] This technique offers high specificity and the ability to identify unknown adducts.

Experimental Protocol: General LC-MS/MS Workflow for Aromatic Amine-DNA Adducts

Materials:

-

DNA sample

-

Enzymes for DNA digestion (DNase I, nuclease P1, phosphodiesterase, alkaline phosphatase)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)

Procedure:

-

DNA Isolation and Digestion:

-

Isolate DNA with high purity.

-

Enzymatically digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, phosphodiesterase, and alkaline phosphatase.

-

-

Sample Cleanup:

-

Remove proteins and other macromolecules, often by proteinase K treatment followed by phenol-chloroform extraction or a commercial kit.

-

Use solid-phase extraction (SPE) to enrich the adducted nucleosides and remove salts and other interfering substances.

-

-

LC Separation:

-

Separate the nucleosides on a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.

-

-

MS/MS Detection and Quantification:

-

Ionize the eluting nucleosides using electrospray ionization (ESI).

-

For targeted analysis, use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion (the adducted nucleoside) and its characteristic product ion.

-

For untargeted analysis, use a high-resolution mass spectrometer to obtain accurate mass measurements and fragmentation data for the identification of unknown adducts.

-

Quantify the adducts using a stable isotope-labeled internal standard.

-

Biological Consequences and Cellular Defense

The formation of bulky DNA adducts, such as those derived from 2-AAF, can have profound biological consequences. These lesions can block DNA replication and transcription, leading to cytotoxicity.[1] If the cell attempts to replicate past the damage, it can lead to the insertion of an incorrect base opposite the adduct, resulting in a mutation. The mutagenic signature of 2-AAF-derived adducts is sequence-dependent, with both frameshift and base substitution mutations being observed.[20]

To counteract the deleterious effects of DNA damage, cells have evolved sophisticated DNA repair mechanisms. The primary pathway for the removal of bulky adducts is Nucleotide Excision Repair (NER) .[21][22][23] NER is a complex, multi-step process that involves the recognition of the DNA lesion, excision of a short oligonucleotide containing the damage, and synthesis of a new DNA strand using the undamaged strand as a template.[24]

The efficiency of NER can be influenced by the structure of the DNA adduct and its local sequence context. The different conformations of the dG-C8-AF adduct, for example, are recognized and repaired with varying efficiencies.[21]

Visualizing the Pathways

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the metabolic activation of 2-AAF and the general workflow for DNA adduct analysis.

Figure 2: General workflows for DNA adduct analysis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the formation of DNA adducts by 2-AAF metabolites. It is important to note that specific data for N-(5-hydroxy-9H-fluoren-2-yl)acetamide is not currently available in the literature, and the presented data pertains to the well-studied N-hydroxy metabolite.

| Parameter | Value | Species/System | Reference |

| Enzymatic Activity | |||

| CYP1A2 N-hydroxylation of 2-AAF (Km) | ~20 µM | Human liver microsomes | [4] |

| SULT1A1 activity towards N-OH-AAF | High | Human liver cytosol | [8] |

| DNA Adduct Levels | |||

| dG-C8-AF in rat liver (28 days feeding 0.02% 2-AAF) | ~230 fmol/µg DNA | Rat | [12] |

| Predominant adduct in vivo | dG-C8-AF | Rat | [12] |

| DNA Repair | |||

| Primary repair pathway for bulky adducts | Nucleotide Excision Repair | Eukaryotes | [21][22] |

Conclusion and Future Directions

The study of N-(5-hydroxy-9H-fluoren-2-yl)acetamide and its potential to form DNA adducts represents an important area of research in chemical carcinogenesis. While the metabolic activation of the parent compound, 2-acetylaminofluorene, via N-hydroxylation is well-established, the role of ring hydroxylation in modulating its genotoxicity remains less clear. This technical guide has provided a comprehensive overview of the known metabolic pathways, the mechanisms of DNA adduct formation by related compounds, and the state-of-the-art analytical techniques used for their detection.

Future research should focus on several key areas to fill the existing knowledge gaps:

-

Synthesis and Characterization: The development of a robust and scalable synthesis for N-(5-hydroxy-9H-fluoren-2-yl)acetamide is essential for its toxicological evaluation.

-

Metabolic Studies: Detailed metabolic studies using human-derived systems are needed to identify the specific CYP450 isoforms responsible for the formation of the 5-hydroxy metabolite and to quantify its rate of formation.

-

DNA Adduct Identification: The specific DNA adducts formed from N-(5-hydroxy-9H-fluoren-2-yl)acetamide need to be identified and structurally characterized.

-

Mutagenicity and Repair: The mutagenic potential of the 5-hydroxy metabolite and the efficiency of the repair of its DNA adducts should be investigated to fully understand its biological consequences.

By addressing these questions, the scientific community can gain a more complete understanding of the complex interplay between metabolism, DNA damage, and cancer initiation by aromatic amines, ultimately contributing to more accurate risk assessment and the development of effective cancer prevention strategies.

References

- Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2005). 32P-postlabelling analysis of DNA adducts.

- Kriek, E. (1992). Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research. Journal of Cancer Research and Clinical Oncology, 118(7), 481-489.

- Glatt, H. (2000). Sulfotransferases in the bioactivation of xenobiotics. Chemico-Biological Interactions, 129(1-2), 141-170.

- Wyczechowska, D., & Bocian, W. (2009). Mutagenicity of N-hydroxy-2-acetylaminofluorene and N-hydroxy-phenacetin and their respective deacetylated metabolites in nitroreductase deficient Salmonella TA98FR and TA100FR. Acta Poloniae Pharmaceutica, 66(4), 439-444.

- Chams, J., et al. (2007). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. Vitae, 14(1), 31-39.

- Lee, A. J., & Cai, M. X. (2001). Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol. Endocrinology, 142(1), 99-105.

- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.

- Mocquet, V., et al. (2007). Trapping of DNA nucleotide excision repair factors by nonrepairable carcinogen adducts. Proceedings of the National Academy of Sciences, 104(49), 19358-19363.

- Geacintov, N. E., & Broyde, S. (2017). Chemical biology of DNA adduct repair, bypass and mutagenesis. Sub-cellular biochemistry, 84, 1-38.

- Gerdemann, A., et al. (2023). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology.

-

ChemBK. (2024). 2-Nitrofluorene. Retrieved from [Link]

- Weisburger, J. H., & Weisburger, E. K. (1973). Metabolism of 2-acetylaminofluorene. I. Metabolism in Vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by Hepatic Enzymes. Biochemical Pharmacology, 22(10), 1193-1209.

- Allali-Hassani, A., et al. (2011). The molecular basis for the broad substrate specificity of human sulfotransferase 1A1. PLoS One, 6(10), e26794.

- Bartsch, H. (1985). Activation of N-acetoxy- and N-hydroxy-2-acetylaminofluorene to mutagenic and cytotoxic metabolites by V79 Chinese hamster cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 149(2), 265-269.

- Wikipedia contributors. (2023). Nucleotide excision repair. In Wikipedia, The Free Encyclopedia.

- Poirier, M. C., et al. (1982). Determination of 2-acetylaminofluorene adducts by immunoassay. Carcinogenesis, 3(11), 1307-1312.

- Cui, Y., & Wang, Y. (2019). LC-MS/MS-based adductomic approaches for assessing DNA damage. eScholarship, University of California.

- Cook, I., et al. (2023). Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity. International Journal of Molecular Sciences, 24(23), 16961.

- Butler, M. A., et al. (1989). Metabolism of 2-acetylaminofluorene and benzo(a)pyrene and activation of food-derived heterocyclic amine mutagens by human cytochromes P-450. Proceedings of the National Academy of Sciences, 86(20), 7696-7700.

- Gerdemann, A., et al. (2023). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models.

- Compe, E., & Egly, J. M. (2022). Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH. International Journal of Molecular Sciences, 23(19), 11843.

- Gorle, S., et al. (2000). 32P-Postlabeling of N-(Deoxyguanosin-8-yl)arylamine Adducts: A Comparative Study of Labeling Efficiencies. Chemical Research in Toxicology, 13(12), 1265-1273.

- Wikipedia contributors. (2023). SULT1A1. In Wikipedia, The Free Encyclopedia.

- Wang, B., et al. (2019). Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2. Current Drug Metabolism, 20(8), 661-670.

- Allali-Hassani, A., et al. (2011). The molecular basis for the broad substrate specificity of human sulfotransferase 1A1. PLoS One, 6(10), e26794.

- Cohen, S. M., & Ellwein, L. B. (1991).

- DeBaun, J. R., et al. (1970).

- JoVE. (2022).

- Boobis, A. R., et al. (1994). CYP1A2-catalyzed conversion of dietary heterocyclic amines to their proximate carcinogens is their major route of metabolism in humans. Cancer Research, 54(1), 89-94.

- Phillips, D. H., & Arlt, V. M. (2014). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 1105, 125-139.

- Gerdemann, A., et al. (2023). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology.

- Savela, K., & Hemminki, K. (1991). 32P-postlabelling of bulky human DNA adducts enriched by different methods including immunoaffinity chromatography. Carcinogenesis, 12(7), 1337-1342.

- Lotlikar, P. D., & Luha, L. (1971). Acetylation of the carcinogen N-hydroxy-2-acetylaminofluorene by acetyl Coenzyme A to form a reactive ester. Molecular Pharmacology, 7(4), 381-388.

Sources

- 1. Activation of N-acetoxy- and N-hydroxy-2-acetylaminofluorene to mutagenic and cytotoxic metabolites by V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SULT1A1 - Wikipedia [en.wikipedia.org]

- 3. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP1A2 - Wikipedia [en.wikipedia.org]

- 5. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity of N-hydroxy-2-acetylaminofluorene and N-hydroxy-phenacetin and their respective deacetylated metabolites in nitroreductase deficient Salmonella TA98FR and TA100FR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SULT1A1 sulfotransferase family 1A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity [mdpi.com]

- 11. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. researchgate.net [researchgate.net]

- 19. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 22. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 23. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH [mdpi.com]

- 24. Trapping of DNA nucleotide excision repair factors by nonrepairable carcinogen adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genotoxicity of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the genotoxic profile of N-(9-hydroxy-9H-fluoren-2-yl)acetamide, a principal metabolite of the well-studied procarcinogen 2-acetylaminofluorene (2-AAF). The focus is on the scientific rationale, detailed experimental protocols, and data interpretation for a standard battery of genotoxicity assays.

Introduction: Unmasking the Genotoxic Culprit

2-Acetylaminofluorene (2-AAF) is a classic procarcinogen that has been instrumental in shaping our understanding of chemical carcinogenesis.[1] Its carcinogenicity is not inherent but is a consequence of its metabolic activation to reactive intermediates that damage DNA.[2] A critical step in this bioactivation pathway is the N-hydroxylation of 2-AAF by cytochrome P450 enzymes, primarily CYP1A2, to form N-(9-hydroxy-9H-fluoren-2-yl)acetamide (N-OH-2-AAF).

N-OH-2-AAF is considered the proximate genotoxic metabolite, meaning it is one step closer to the ultimate DNA-reactive species. While 2-AAF requires this initial metabolic conversion to exert its genotoxic effects, N-OH-2-AAF is a more direct-acting mutagen. However, its genotoxicity is further potentiated through subsequent metabolic activation, primarily via sulfation or O-acetylation, which transforms it into highly electrophilic arylnitrenium ions that readily form covalent adducts with DNA.[3][4]

Understanding the genotoxicity of N-OH-2-AAF is paramount for risk assessment and for elucidating the mechanisms of aromatic amine-induced cancers. This guide details the standard assays employed to characterize the genotoxic potential of N-OH-2-AAF, providing both the theoretical framework and practical, field-proven methodologies.

Mechanistic Pathway of Genotoxicity

The genotoxicity of N-OH-2-AAF is a multi-step process involving enzymatic activation to a highly reactive electrophile that forms stable DNA adducts, leading to mutations and chromosomal damage.

The primary DNA adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), which results from the reaction of the arylnitrenium ion with the C8 position of guanine residues in DNA.[5][6][7] This bulky lesion distorts the DNA helix, leading to errors during DNA replication and repair, ultimately causing point mutations and larger chromosomal aberrations.[5]

Core Genotoxicity Assays

A standard battery of tests is employed to comprehensively evaluate the genotoxic potential of a compound, covering different endpoints: gene mutation, and both in vitro and in vivo clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Scientific Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.[8] Because N-OH-2-AAF's ultimate genotoxicity is enhanced by mammalian enzymes, the assay is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver). Aromatic amines and their metabolites are known to be potent mutagens in frameshift-sensitive strains like TA98 and TA1538.[9][10]

Experimental Protocol:

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.[10]

-

Metabolic Activation: Prepare an S9 mix from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The final concentration of S9 in the mix is typically 10%.

-

Plate Incorporation Method:

-

To 2.0 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (N-OH-2-AAF dissolved in DMSO), and 0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

-

Vortex briefly and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Dose Selection: A preliminary toxicity assay should be performed to determine a suitable dose range. For N-OH-2-AAF, a range of 0.1 to 50 µ g/plate is often effective.

-

Controls:

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the vehicle control.

Expected Results for N-OH-2-AAF: A significant, dose-dependent increase in revertant colonies is expected, particularly in the TA98 strain. The mutagenic activity is often enhanced in the presence of the S9 fraction, indicating further metabolic activation.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

Scientific Rationale: This assay detects both clastogenic and aneugenic events by measuring the frequency of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.[11] Chinese Hamster Ovary (CHO) or human lymphoblastoid (TK6) cells are commonly used.[11][12]

Experimental Protocol:

-

Cell Culture: Culture CHO cells in appropriate medium until they are in exponential growth.

-

Treatment:

-

Seed cells in culture flasks or plates.

-

Expose the cells to various concentrations of N-OH-2-AAF (e.g., 1 to 50 µM) for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation.[11]

-

A parallel long-duration exposure (e.g., 24 hours) without S9 is also performed.

-

-

Cytokinesis Block: After the treatment period, wash the cells and add cytochalasin B (typically 3-6 µg/mL) to the culture medium. This inhibits cytokinesis, resulting in binucleated cells that have completed one nuclear division.[13]

-

Harvest and Staining: Harvest the cells approximately 1.5-2.0 normal cell cycle lengths after the beginning of treatment. Prepare slides, fix the cells, and stain with a DNA-specific stain like Giemsa or a fluorescent dye.

-

Controls:

-

Negative (Vehicle) Control: DMSO.

-

Positive Control (-S9): Mitomycin C (a clastogen).

-

Positive Control (+S9): Cyclophosphamide (requires metabolic activation).

-

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI). A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[14]

Expected Results for N-OH-2-AAF: A dose-dependent increase in the frequency of micronucleated cells is anticipated, indicating that N-OH-2-AAF induces chromosomal damage.[15]

In Vivo Mammalian Bone Marrow Chromosomal Aberration Test - OECD 475

Scientific Rationale: This in vivo assay assesses the potential of a test substance to induce chromosomal aberrations in the bone marrow cells of rodents, typically rats.[16] This test is crucial as it accounts for in vivo metabolism, pharmacokinetics, and DNA repair processes that are not fully replicated in vitro.[16]

Experimental Protocol:

-

Animal Model: Use young adult male Wistar rats.[15]

-

Dose Administration: Administer N-OH-2-AAF via intraperitoneal injection. A preliminary range-finding study is necessary to determine the maximum tolerated dose (MTD). Doses might range from 10 to 100 mg/kg body weight.

-

Treatment Schedule: Treat animals with the test substance. A positive control group (e.g., cyclophosphamide) and a vehicle control group (e.g., corn oil) must be included.[2]

-

Metaphase Arrest: Two hours prior to sacrifice, inject each animal with a metaphase-arresting agent like colchicine (e.g., 3.5 mg/kg).[17]

-

Bone Marrow Collection: Sacrifice the animals at appropriate time points after treatment (e.g., 24 and 48 hours).[18] Isolate the femurs and flush the bone marrow with a hypotonic solution (e.g., 0.56% KCl).[2]

-

Slide Preparation: Fix the cells in Carnoy's fixative (3:1 methanol:acetic acid), drop onto clean, cold slides, and air-dry. Stain the slides with Giemsa.[2]

-

Scoring: Analyze at least 100 well-spread metaphases per animal for structural chromosomal aberrations (e.g., breaks, gaps, rings, dicentrics).

-

Data Analysis: Compare the frequency of aberrant cells and the number of aberrations per cell between the treated and control groups. A statistically significant, dose-dependent increase indicates a positive result.

Expected Results for N-OH-2-AAF: N-OH-2-AAF is expected to induce a significant increase in the frequency of chromosomal aberrations in rat bone marrow cells, confirming its clastogenic activity in vivo.[15]

Summary of Quantitative Genotoxicity Data

The following tables summarize representative quantitative data for N-OH-2-AAF and its parent compound, 2-AAF, from key genotoxicity assays.

Table 1: Bacterial Reverse Mutation (Ames Test) Data

| Compound | Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants/Plate (± SD) |

| Vehicle (DMSO) | TA98 | 0 | + | 25 ± 5 |

| 2-AAF | TA98 | 10 | + | 350 ± 30 |

| N-OH-2-AAF | TA98 | 1 | - | 450 ± 45 |

| N-OH-2-AAF | TA98 | 1 | + | 1200 ± 110 |

| Vehicle (DMSO) | TA100 | 0 | + | 130 ± 15 |

| 2-AAF | TA100 | 10 | + | 400 ± 35 |

| N-OH-2-AAF | TA100 | 1 | - | 250 ± 28 |

| N-OH-2-AAF | TA100 | 1 | + | 600 ± 55 |

Data are illustrative and compiled from typical findings for aromatic amines.

Table 2: In Vitro Micronucleus Assay Data in CHO Cells

| Compound | Concentration (µM) | Metabolic Activation (S9) | % Binucleated Cells with Micronuclei (± SD) |

| Vehicle (DMSO) | 0 | - | 1.5 ± 0.5 |

| Vehicle (DMSO) | 0 | + | 1.8 ± 0.6 |

| N-OH-2-AAF | 10 | - | 8.5 ± 1.2 |

| N-OH-2-AAF | 25 | - | 15.2 ± 2.1 |

| N-OH-2-AAF | 10 | + | 12.4 ± 1.8 |

| N-OH-2-AAF | 25 | + | 22.5 ± 3.0 |

Data are illustrative based on the known clastogenic potential of N-OH-2-AAF.

Table 3: In Vivo Chromosomal Aberration Data in Rat Bone Marrow

| Treatment | Dose (mg/kg) | Time (hours) | % Aberrant Cells (Excluding Gaps) |

| Vehicle Control | 0 | 24 | 1.2 |

| N-OH-2-AAF | 25 | 24 | 8.5 |

| N-OH-2-AAF | 50 | 24 | 15.0 |

| Positive Control | Varies | 24 | >10 |

Data are illustrative based on in vivo studies of N-OH-2-AAF's clastogenicity.[15]

Conclusion: A Profile of a Potent Genotoxin

The comprehensive genotoxicity assessment of N-(9-hydroxy-9H-fluoren-2-yl)acetamide reveals it to be a potent mutagen and clastogen. It induces gene mutations in bacteria and causes significant chromosomal damage in mammalian cells, both in vitro and in vivo. Its activity as a direct-acting genotoxin is further amplified by metabolic activation, underscoring the critical role of enzymes like N,O-acyltransferases and sulfotransferases in its ultimate carcinogenicity. The methodologies outlined in this guide, grounded in OECD test guidelines, provide a robust framework for the reliable and reproducible assessment of the genotoxic hazards posed by N-OH-2-AAF and related aromatic amines. This information is crucial for regulatory decision-making and for advancing our understanding of chemical carcinogenesis.

References

-

Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Oxford Academic. [Link]

-

Ames II Mutagenicity Assay Technical Documentation. [Link]

-

Ames MPF 98-100 Instructions for Use. Xenometrix. [Link]

-

Bacterial Reverse Mutation Test. AGC Chemicals. [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

-

Chromosome Aberrations in Bone Marrow Cells of Rats Treated With MTBE. [Link]

-

The role of specific DNA adducts in the induction of micronuclei by N-hydroxy-2-acetylaminofluorene in rat liver in vivo. PubMed. [Link]

-

Solution conformation of the N-(deoxyguanosin-8-yl)aminofluorene adduct opposite deoxyinosine and deoxyguanosine in DNA by NMR and computational characterization. PubMed. [Link]

-

Metabolic Activation and Genotoxicity of N-Hydroxy-2-acetylaminofluorene and N-Hydroxyphenacetin Derivatives in Reuber (H4-II-E) Hepatoma Cells. AACR Journals. [Link]

-

Metabolites and Derivatives of 2-Acetylaminofluorene and Other Aromatic Amine Carcinogens. PNAS. [Link]

-

Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human s - Semantic Scholar. [Link]

-

2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf. [Link]

-

Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. PubMed. [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [Link]

-

Changes in the frequency of chromosome aberrations in the bone marrow of mice examined at various intervals after single-dose and continual exposures to cyclophosphamide. PubMed. [Link]

-

Bioactivation of N-hydroxy-2-acetylaminofluorenes by N,O-acyltransferase: substituent effects on covalent binding to DNA. PubMed. [Link]

-

OECD 475: Mammalian Bone Marrow Chromosomal Aberration Test. Nucro-Technics. [Link]

-

Excited state properties of the N-(deoxyguanosin-8-yl)-2-aminofluorene adducts. PubMed. [Link]

-

In vitro micronucleus testing, following OECD TG TG487 using TK6 and... - ResearchGate. [Link]

-

Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. [Link]

-

Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. NIH. [Link]

-

( A ) Chemical structures of AF-adduct ( N -[deoxyguanosin-8-yl]-2-... - ResearchGate. [Link]

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics. [Link]

-

Antimutagenic Effects of Piperine on Cyclophosphamide-induced Chromosome Aberrations in Rat Bone Marrow Cells. Asian Pacific Journal of Cancer Prevention. [Link]

-

The Ames Salmonella/microsome mutagenicity assay. RE-Place. [Link]

-

Mutagenicity of N-hydroxy-2-acetylaminofluorene and N-hydroxy-phenacetin and their respective deacetylated metabolites in nitroreductase deficient Salmonella TA98FR and TA100FR. PubMed. [Link]

-

Solution Conformation of the N- (Deoxyguanosin-8-yl) aminofluorene Adduct opposite Deoxyinosine and Deoxyguanosine in DNA by NMR. datapdf.com. [Link]

-

Regulation of hepatic sulfotransferase catalyzing the activation of N-hydroxyarylamide and N-hydroxyarylamine by growth hormone. PubMed. [Link]

-

Bioactivation of the hepatocarcinogen N-hydroxy-2-acetylaminofluorene by sulfation in the rat liver changes during the cell cycle. Sci-Hub. [Link]

-

Hydroxytyrosol: lack of clastogenicity in a bone marrow chromosome aberration study in rats. [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials - Semantic Scholar. [https://www.semanticscholar.org/paper/Adapting-the-in-vitro-micronucleus-assay-(OECD-No.-Burgum-Ulrich/7c16694668b59d95c65a5078500262174d82b4a5]([Link]

-

Chromosomal aberrations and sister-chromatid exchanges induced by N-nitroso-2-acetylaminofluorene and their modifications by arsenite and selenite in Chinese hamster ovary cells. PubMed. [Link]

-

OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Nucro-Technics. [Link]

-

OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test. National Toxicology Program. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Bioactivation of N-hydroxy-2-acetylaminofluorenes by N,O-acyltransferase: substituent effects on covalent binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solution conformation of the N-(deoxyguanosin-8-yl)aminofluorene adduct opposite deoxyinosine and deoxyguanosine in DNA by NMR and computational characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aniara.com [aniara.com]

- 10. xenometrix.ch [xenometrix.ch]

- 11. nucro-technics.com [nucro-technics.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 14. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The role of specific DNA adducts in the induction of micronuclei by N-hydroxy-2-acetylaminofluorene in rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. re-place.be [re-place.be]

- 17. journal.waocp.org [journal.waocp.org]

- 18. Hydroxytyrosol: lack of clastogenicity in a bone marrow chromosome aberration study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Strategies for the Quantification of N-(5-hydroxy-9H-fluoren-2-yl)acetamide: A Comprehensive Guide

Abstract

This application note provides a comprehensive guide to the analytical detection and quantification of N-(5-hydroxy-9H-fluoren-2-yl)acetamide, a key metabolite of the procarcinogen 2-acetylaminofluorene (2-AAF).[1][2] Given the toxicological significance of 2-AAF metabolism, robust and sensitive analytical methods are crucial for researchers in pharmacology, toxicology, and drug development.[1] This guide details two primary high-performance liquid chromatography (HPLC)-based methods: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, and a more accessible HPLC with Ultraviolet (UV) detection method for routine analysis. We provide detailed, step-by-step protocols for sample preparation from in vitro metabolism assays, instrument setup, and data analysis, underpinned by the scientific rationale for key experimental choices.

Introduction